molecular formula C18H22N4O2S2 B2425897 N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-78-6

N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2425897
CAS RN: 942004-78-6
M. Wt: 390.52
InChI Key: LSCDKFNTWZYJME-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound of interest, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (shown in Figure 1) contain a similar pyrrole-3-carboxylic acid substructure . Researchers investigate the pharmacological potential of this compound class, aiming to develop novel drugs with improved efficacy and safety profiles.

Antimalarial Agents

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, have demonstrated antimalarial activity . Researchers explore their potential as new therapeutic agents against malaria, a disease that continues to pose global health challenges.

HIV-1 Protease Inhibitors

Pyrrolin-4-ones, such as our compound, exhibit inhibitory activity against HIV-1 protease . Investigating their mechanism of action and optimizing their structure may lead to the development of more effective antiretroviral drugs.

Organic Synthesis

The presented synthetic procedure for obtaining our compound emphasizes high yield and operational simplicity . Researchers in organic synthesis explore its utility as a building block for more complex molecules, potentially enabling streamlined synthetic routes.

Materials Science

Given its unique structure, our compound could find applications in materials science. Researchers might explore its use as a precursor for functional materials, such as polymers, liquid crystals, or semiconductors.

properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-10(2)22(11(3)4)14(23)9-21-18(24)16-17(26-12(5)19-16)15(20-21)13-7-6-8-25-13/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCDKFNTWZYJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C(C)C)C(C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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